molecular formula C12H10N2 B11907622 1-Cyclopropyl-1H-indole-3-carbonitrile

1-Cyclopropyl-1H-indole-3-carbonitrile

Cat. No.: B11907622
M. Wt: 182.22 g/mol
InChI Key: IFDWJJYZNQNEMB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of methanesulfonic acid as a catalyst under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

1.1. Xanthine Oxidase Inhibition

One of the notable applications of 1-cyclopropyl-1H-indole-3-carbonitrile is its role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can lead to reduced serum uric acid levels, making it a target for treating hyperuricemia and gout.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant xanthine oxidase inhibition in vitro, leading to decreased uric acid levels in an acute hyperuricemia rat model . This suggests that the compound has potential as a therapeutic agent for gout management.
CompoundActivityModel UsedResult
This compoundXanthine oxidase inhibitionAcute hyperuricemia rat modelSignificant reduction in serum uric acid levels

1.2. DYRK1A Inhibition

Another area of interest is the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurological disorders, including Down syndrome and Alzheimer’s disease.

  • Case Study : Research identified a series of indole-3-carbonitriles, including derivatives related to this compound, which were evaluated for their ability to inhibit DYRK1A. Molecular docking studies indicated promising interactions, leading to the development of novel inhibitors with submicromolar activity in cellular assays .
CompoundTargetInhibition ActivityAssay Type
This compound derivativeDYRK1ASubmicromolarCellular assays

2.1. Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex indole derivatives.

  • Case Study : A catalytic one-pot synthesis involving cyclopropyl radicals demonstrated that this compound could be used effectively to create cyclobutane derivatives, showcasing its utility in generating diverse chemical structures .
Reaction TypeYieldProduct
Cyclopropyl radical cyclization~80%Cyclobutane derivatives

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-3-acetic acid
  • 1H-Indole-3-carboxylic acid

Comparison: 1-Cyclopropyl-1H-indole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and biological activity, making it a valuable compound for specific applications .

Biological Activity

1-Cyclopropyl-1H-indole-3-carbonitrile is a compound belonging to the indole family, characterized by its bicyclic structure and unique substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of cancer treatment and neurodegenerative diseases. Its molecular formula is C₁₂H₁₀N₂, and it has a molecular weight of 182.22 g/mol. The structural features of this compound suggest diverse biological activities that are currently under investigation.

Chemical Structure and Synthesis

The chemical structure of this compound includes a cyclopropyl group at the 1-position and a carbonitrile group at the 3-position of the indole ring. The synthesis typically involves cyclization reactions from suitable precursors, optimizing yield and purity. Common methods include radical cyclization techniques which have shown promising results in producing high yields of this compound .

Anticancer Activity

Preliminary investigations into the anticancer properties of indole derivatives suggest that they may act as inhibitors of specific kinases involved in cancer progression. For instance, research has focused on the inhibition of DYRK1A, a kinase implicated in various cancers. Molecular docking studies have indicated that modifications to the indole structure can enhance binding affinity and inhibitory activity against DYRK1A .

Study on DYRK1A Inhibition

A series of indole-3-carbonitriles were evaluated for their potential as DYRK1A inhibitors through fragment-based drug design. The findings revealed that smaller, less lipophilic modifications could yield potent inhibitors with submicromolar activity in cellular assays . This suggests that this compound may also be a candidate for further exploration in this context.

Antimicrobial Activity Assessment

In a comparative study assessing various indole derivatives, compounds with structural similarities to this compound demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values varied significantly depending on the specific derivative tested, indicating that structural modifications can greatly influence biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other indole derivatives is useful:

Compound NameStructural FeaturesUnique Aspects
1H-Indole-3-carbaldehydeIndole core with an aldehyde groupUsed in synthesizing other indole derivatives
7-Chloro-1H-indole-3-carbonitrileChlorine substitution on the indole ringInvestigated as a DYRK1A inhibitor
1H-Indole-3-acetic acidIndole core with an acetic acid groupKnown for plant growth regulation

This table highlights how this compound's unique cyclopropyl group differentiates it from other compounds, potentially influencing its reactivity and biological properties.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-cyclopropylindole-3-carbonitrile

InChI

InChI=1S/C12H10N2/c13-7-9-8-14(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,8,10H,5-6H2

InChI Key

IFDWJJYZNQNEMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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